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Compound of Interest

Compound Name: Tributylphenol

Cat. No.: B13729601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of tributylphenol derivatives in

the synthesis of pharmaceuticals, with a specific focus on the antihyperlipidemic agent,

Probucol. Included are comprehensive experimental protocols, quantitative data, and visual

diagrams to facilitate understanding and replication in a research and development setting.

Introduction
Tributylphenols, particularly sterically hindered derivatives like 2,6-di-tert-butylphenol, are

valuable intermediates in organic synthesis. Their inherent antioxidant properties and specific

reactivity make them attractive starting materials for the development of various therapeutic

agents. The bulky tert-butyl groups provide steric hindrance, which can direct reactions to

specific positions on the aromatic ring and also contribute to the stability and pharmacokinetic

properties of the final drug molecule. One notable pharmaceutical synthesized from a

tributylphenol derivative is Probucol, a drug known for its lipid-lowering and antioxidant

properties.

Case Study: Synthesis of Probucol
Probucol is a diphenolic compound with significant antihyperlipidemic and antioxidant effects.

[1] Its synthesis utilizes 2,6-di-tert-butylphenol as a key precursor, which is first converted to

2,6-di-tert-butyl-4-mercaptophenol. This intermediate is then reacted to form the final Probucol

molecule.[2][3]
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Experimental Protocols
1. Synthesis of 2,6-di-tert-butyl-4-mercaptophenol from 2,6-di-tert-butylphenol

A common method for the synthesis of 2,6-di-tert-butyl-4-mercaptophenol involves the reaction

of 2,6-di-tert-butylphenol with sulfur monochloride to form a polysulfide intermediate, which is

subsequently reduced.[4]

Step 1: Synthesis of bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide

In a reaction vessel, dissolve 2,6-di-tert-butylphenol in toluene.

Cool the solution to a temperature between -10°C and -7°C.

Slowly add sulfur monochloride to the cooled solution while maintaining the temperature.

After the addition is complete, allow the reaction to proceed for a specified time.

The resulting bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide can be isolated for the next

step.

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol

Prepare a mixed solvent of toluene and n-butanol.

Add the bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide from the previous step to the

solvent mixture.

Add zinc powder to the mixture.

The reduction is typically carried out without heating.

Upon completion of the reaction, the 2,6-di-tert-butyl-4-mercaptophenol can be isolated

and purified.

2. Synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol

The following protocol is based on a patented synthesis method.[3]
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Step 1: Formation of the Olefin Intermediate

In a high-pressure autoclave, combine 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-

mercaptophenol, 76 g of methanol, and 21.6 g (0.4 mol) of sodium methoxide.

Heat the mixture to 50°C with stirring to dissolve the solids.

Increase the temperature to 60°C and introduce propyne gas, maintaining a pressure of

1.0 MPa.

Continue stirring at this temperature and pressure for 3 hours.

After the reaction, release the pressure and transfer the reaction mixture to a five-necked

flask.

Step 2: Condensation to form Probucol

To the reaction mixture from the previous step, add another 47.7 g (0.2 mol) of 2,6-di-tert-

butyl-4-mercaptophenol.

Heat the mixture to 60°C with stirring to dissolve the added solid.

Adjust the pH of the solution to approximately 0.8 by adding 35% hydrochloric acid.

Maintain the temperature at 60-65°C for 1 hour.

Cool the mixture to 5-15°C and stir for 4-6 hours to induce crystallization.

Collect the crude Probucol by suction filtration and wash the solid.

Recrystallize the crude product from 95% ethanol and dry under vacuum to obtain pure

Probucol.

Quantitative Data
The following table summarizes the quantitative data for the synthesis of Probucol as described

in the protocol above.
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Parameter Value Reference

Starting Material
2,6-di-tert-butyl-4-

mercaptophenol
[3]

Reactants (Step 1)

2,6-di-tert-butyl-4-

mercaptophenol (47.7g,

0.2mol), Methanol (76g),

Sodium Methoxide (21.6g,

0.4mol), Propyne

[3]

Reactants (Step 2)

Olefin intermediate, 2,6-di-tert-

butyl-4-mercaptophenol

(47.7g, 0.2mol), 35%

Hydrochloric Acid

[3]

Reaction Temperature Step 1: 60°C, Step 2: 60-65°C [3]

Reaction Pressure Step 1: 1.0 MPa [3]

Reaction Time Step 1: 3 hours, Step 2: 1 hour [3]

Final Product Yield 97.6 g (94.5%) [3]

Product Purity (HPLC) 99.93% [3]

Visual Diagrams
Experimental Workflow: Synthesis of Probucol
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Synthesis of 2,6-di-tert-butyl-4-mercaptophenol Synthesis of Probucol
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Caption: Workflow for the synthesis of Probucol from 2,6-di-tert-butylphenol.

Proposed Signaling Pathway of Probucol
Probucol's mechanism of action is multifaceted, primarily revolving around its antioxidant

properties and its effects on lipid metabolism.[5][6][7]
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Probucol's Multifaceted Mechanism

Antioxidant Effects
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Caption: Proposed signaling pathway and mechanisms of action for Probucol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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